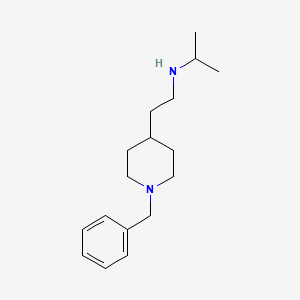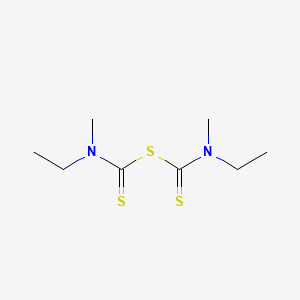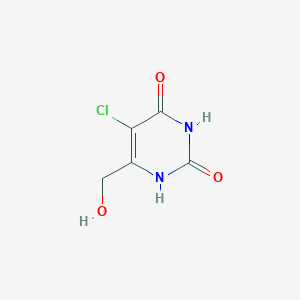
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, particularly in nucleic acids like DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 5-position, a hydroxymethyl group at the 6-position, and two keto groups at the 2- and 4-positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione typically involves the chlorination of 6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of 5-substituted pyrimidinediones.
Oxidation: Formation of 5-chloro-6-carboxy-2,4(1H,3H)-pyrimidinedione.
Reduction: Formation of 5-chloro-6-(hydroxymethyl)-2,4-dihydroxypyrimidine.
Aplicaciones Científicas De Investigación
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in nucleic acid analogs and as a building block for nucleotide synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties due to its structural similarity to nucleotides.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with biological macromolecules. It can mimic natural nucleotides and incorporate into DNA or RNA, potentially disrupting normal cellular processes. The chlorine atom and hydroxymethyl group contribute to its reactivity and ability to form covalent bonds with target molecules. This compound may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an anticancer agent.
Cytosine: A natural pyrimidine base found in DNA and RNA.
Thymine: Another natural pyrimidine base found in DNA.
Uniqueness
5-Chloro-6-(hydroxymethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H5ClN2O3 |
|---|---|
Peso molecular |
176.56 g/mol |
Nombre IUPAC |
5-chloro-6-(hydroxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5ClN2O3/c6-3-2(1-9)7-5(11)8-4(3)10/h9H,1H2,(H2,7,8,10,11) |
Clave InChI |
LESKGPCWILSNGK-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=O)NC(=O)N1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



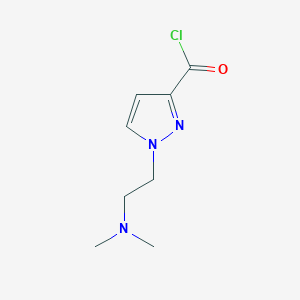
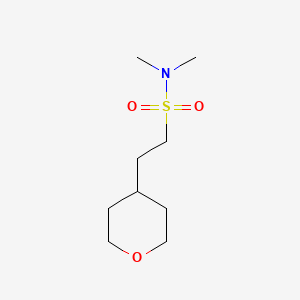
![3,5-Bis[(tert-butyl)dioxy]-3,5-dimethyl-1,2-dioxolane](/img/structure/B13974636.png)
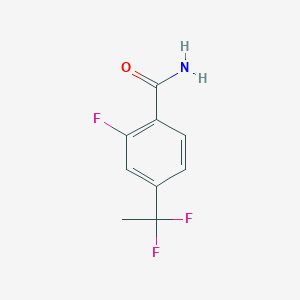

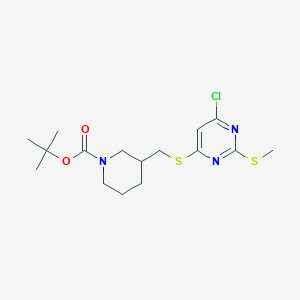

![Ethyl 6-(4-methylphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B13974669.png)
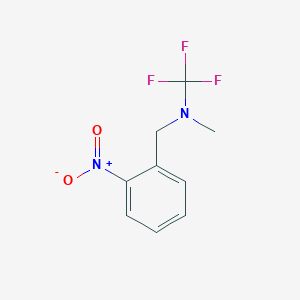
![6-(2-Aminoethyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974677.png)
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
